3-formyl-1H-indole-5-carbonitrile

Cancer Immunotherapy Tryptophan Dioxygenase Indole-based Inhibitors

Medicinal chemists often lack a dual-reactive indole building block. 3-Formyl-1H-indole-5-carbonitrile solves this with both 3-formyl and 5-cyano groups. Key data: • Validated precursor for tryptophan dioxygenase (TDO) inhibitors (enhances antitumor immunity). • Direct building block for hydroxyethylamine BACE-1 inhibitors (nanomolar potency). • Enables microwave Knoevenagel condensations to antibacterial indolyl alkenes. ≥97% HPLC purity ensures reproducibility. Global shipping with documentation.

Molecular Formula C10H6N2O
Molecular Weight 170.17 g/mol
CAS No. 17380-18-6
Cat. No. B103104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-formyl-1H-indole-5-carbonitrile
CAS17380-18-6
Molecular FormulaC10H6N2O
Molecular Weight170.17 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C#N)C(=CN2)C=O
InChIInChI=1S/C10H6N2O/c11-4-7-1-2-10-9(3-7)8(6-13)5-12-10/h1-3,5-6,12H
InChIKeyNVBCFOQYDFKXJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-1H-indole-5-carbonitrile: Versatile Building Block


3-Formyl-1H-indole-5-carbonitrile (CAS 17380-18-6), also known as 5-cyanoindole-3-carboxaldehyde, is a heterocyclic organic compound belonging to the indole family. Its molecular formula is C10H6N2O and it has a molecular weight of approximately 170.17 g/mol. This compound is characterized by the presence of both a reactive formyl group at the 3-position and a nitrile group at the 5-position of the indole ring, a combination that underpins its utility as a key synthetic intermediate in medicinal chemistry [1]. The compound is commercially available in high purity, typically 95% to 97% as determined by HPLC, which ensures its suitability for reproducible chemical synthesis .

3-Formyl-1H-indole-5-carbonitrile vs. Generic Indoles


Indiscriminate substitution of 3-formyl-1H-indole-5-carbonitrile with other indole derivatives is not feasible due to its unique and specific reactivity profile. The molecule is a dual-functional building block, presenting both a nucleophilic 5-cyano group and an electrophilic 3-formyl group on the indole core . This precise arrangement is essential for its role as a reactant in the synthesis of complex molecules, such as tryptophan dioxygenase (TDO) inhibitors and BACE-1 inhibitors . Using a closely related analog, such as a non-cyano substituted 3-formylindole or an indole-5-carbonitrile lacking the 3-formyl group, would fundamentally alter the reaction pathway and final product, compromising the intended biological activity or synthetic utility. The following sections provide quantitative evidence for the specific, non-interchangeable applications of this compound.

3-Formyl-1H-indole-5-carbonitrile: Specificity Evidence


TDO Inhibitor Synthesis for Immuno-Oncology

This compound serves as an essential reactant for the synthesis of tryptophan dioxygenase (TDO) inhibitors, a class of compounds being developed as potential anticancer immunomodulators . While the target compound itself is a precursor and not a direct inhibitor, its specific 5-cyano-3-formyl substitution pattern is required to construct the pharmacophore of these advanced leads. This is a key differentiator from simpler 3-formylindole or unsubstituted indole-5-carbonitrile building blocks, which lack the necessary functionality to generate this specific inhibitor class.

Cancer Immunotherapy Tryptophan Dioxygenase Indole-based Inhibitors

Enantioselective Antifungal Synthesis

3-Formyl-1H-indole-5-carbonitrile is specifically cited as a reactant for the enantioselective preparation of antifungal agents . The requirement for an enantioselective process highlights the importance of the precise 3D spatial arrangement of the final drug molecule, which is dictated by the starting material. While general antimicrobial activity has been noted for various 3-formylindole derivatives, the specific use of the 5-carbonitrile analog in an enantioselective context distinguishes it from its non-cyano or differently substituted counterparts, which may not confer the same chiral induction or final product potency.

Antifungal Drug Discovery Enantioselective Synthesis Medicinal Chemistry

BACE-1 Inhibitor Derivatization

The compound is a reactant for the synthesis of indole- and 7-azaindole-1,3-dicarboxamide hydroxyethylamine inhibitors of BACE-1 (Beta-secretase 1) . The BACE-1 enzyme is a primary target for Alzheimer's disease therapeutics. While the target compound itself is not the inhibitor, it is the essential building block for constructing this specific class of potent inhibitors. For context, structurally optimized BACE-1 inhibitors within this chemical space have been reported to achieve IC50 values as low as 10 nM [1]. This level of potency is unattainable without the precise 5-cyanoindole core provided by 3-formyl-1H-indole-5-carbonitrile.

Alzheimer's Disease BACE-1 Inhibition Hydroxyethylamine Inhibitors

Antibacterial & Antitumor Lead Generation

The 3-formyl group of this compound is specifically reactive under microwave-enhanced Knoevenagel condensation conditions to yield indolyl alkenes with reported antibacterial activity . Furthermore, it is a reactant for preparing indolecarboxamide derivatives with antitumor properties . These applications highlight the compound's ability to serve as a divergent platform for creating multiple biologically active chemotypes. In contrast, the unsubstituted 3-formylindole or other analogs would produce different scaffolds, potentially lacking the same antibacterial or antitumor efficacy. For example, related hydrazone derivatives of 3-formylindole have shown cytotoxic activity against U251 (I = 21 g/ml) and Hepg2 (I = 7 g/ml) cell lines, demonstrating the potential of this core scaffold [1].

Antibacterial Agents Antitumor Agents Knoevenagel Condensation

Research Applications of 3-Formyl-1H-indole-5-carbonitrile


TDO Inhibitors for Immuno-Oncology

Procurement of 3-formyl-1H-indole-5-carbonitrile is essential for research groups focused on synthesizing novel TDO inhibitors. As detailed in Section 3, this compound is a validated reactant for this specific inhibitor class, which is being explored to modulate the kynurenine pathway and enhance antitumor immunity . Its unique substitution pattern is non-substitutable for generating this chemotype, making it a critical raw material for any lab investigating TDO as a therapeutic target.

BACE-1 Inhibitor Libraries for Alzheimer's

This compound is the optimal starting material for building focused libraries of hydroxyethylamine-based BACE-1 inhibitors. The evidence presented shows that it is a direct precursor to this class of molecules, which have achieved nanomolar potency against the BACE-1 enzyme [1]. For medicinal chemists working on Alzheimer's disease, this compound provides a direct path to a validated, potent pharmacophore, streamlining the drug discovery process.

Divergent Synthesis of Antibacterial & Antitumor Leads

Researchers seeking to rapidly generate diverse chemical libraries for phenotypic screening against cancer or infectious disease will find this compound to be a highly efficient building block. Its 3-formyl group is specifically reactive in microwave-enhanced Knoevenagel condensations to yield antibacterial indolyl alkenes, and it also serves as a precursor for antitumor indolecarboxamides . This divergent synthetic utility, supported by evidence of cytotoxic activity in related derivatives [2], makes it a strategically advantageous reagent for early-stage drug discovery.

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